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Hexyl phenylacetate

Flavor Chemistry Fragrance Formulation Sensory Science

Hexyl phenylacetate (CAS 5421-17-0, FEMA is a phenylacetic acid ester characterized as a colorless oily liquid with a sweet-green, fruity-winey odor. It is naturally occurring in tea, grapes, and spearmint oil, and is primarily employed as a synthetic flavoring agent and fragrance ingredient.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 5421-17-0
Cat. No. B1594059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl phenylacetate
CAS5421-17-0
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CC1=CC=CC=C1
InChIInChI=1S/C14H20O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3
InChIKeyMTAHGWGAEGVCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils;  soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Phenylacetate (CAS 5421-17-0) Procurement Guide: Technical Specifications and Regulatory Status for Flavor and Fragrance Sourcing


Hexyl phenylacetate (CAS 5421-17-0, FEMA 3457) is a phenylacetic acid ester characterized as a colorless oily liquid with a sweet-green, fruity-winey odor . It is naturally occurring in tea, grapes, and spearmint oil, and is primarily employed as a synthetic flavoring agent and fragrance ingredient [1]. The compound is recognized by major regulatory bodies including FEMA, JECFA, and the FDA (21 CFR 172.515), and has undergone comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) [2]. Its physicochemical profile, including moderate lipophilicity and low volatility, distinguishes it within the phenylacetate ester class and dictates its performance in specific flavor and fragrance applications [3].

Regulatory
FEMA 3457, FDA 21 CFR 172.515, JECFA evaluated
Application
Flavor and fragrance ingredient for green-fruity accords
Sensory Profile
Sweet-green, fruity-winey odor with moderate lipophilicity

Hexyl Phenylacetate (CAS 5421-17-0): Why In-Class Substitution Introduces Unacceptable Sensory and Performance Variability


Phenylacetate esters, while sharing a common acid moiety, exhibit profoundly divergent organoleptic and physicochemical properties as a function of their alcohol chain length, branching, and saturation. Direct substitution of hexyl phenylacetate with a shorter-chain analog like ethyl phenylacetate introduces a 4-6 fold increase in volatility, drastically altering fragrance evaporation profiles and top-note character [1]. Conversely, substituting with a bulkier analog like benzyl phenylacetate yields a heavier, more tenacious material with a fundamentally different floral-powdery character and lower vapor pressure, unsuitable for applications requiring a fresh, green-winey nuance . Furthermore, variations in lipophilicity (logP) across the class directly impact partitioning in multi-phase flavor and fragrance systems, affecting both perceived intensity and stability in finished products [2]. These differences are quantifiable and render generic substitution without reformulation a high-risk endeavor for maintaining product integrity and sensory fidelity.

Shorter-chain esters (e.g., ethyl) may shift volatility 4–6 fold, altering top-note character and diffusion.
Bulkier analogs (e.g., benzyl) introduce a heavier, floral-powdery tenacity, mismatching green-winey freshness.
Lipophilicity (logP) differences across phenylacetates can change partitioning and perceived intensity in multi-phase systems.

Hexyl Phenylacetate (CAS 5421-17-0): Quantitative Evidence Guide for Differentiated Scientific Selection


Hexyl Phenylacetate vs. Ethyl Phenylacetate: Quantifying Sensory Profile Differentiation for Flavor and Fragrance Design

Hexyl phenylacetate provides a distinct 'sweet-green, fruity-winey' organoleptic profile compared to the 'sweet, honey, floral' character of ethyl phenylacetate. This differentiation is quantified by taste characteristics: at 15 ppm, hexyl phenylacetate imparts a complex profile of fruity, waxy, green, powdery, and floral notes with sweet honey nuances . In contrast, ethyl phenylacetate is characterized primarily by its intense honey-floral aroma, with an odor detection threshold in air reported as 650 ppb [1]. This difference in sensory character is driven by the hexyl chain, which introduces a green, wine-like facet absent in the simpler ethyl ester, making it specifically valuable for grape, wine, and tea flavor reconstructions.

Sensory Profile
Head-to-head
Sweet-green, fruity-winey vs honey-floral at 15 ppm
Guides selection when green-winey nuance is required, not just honey-floral.
Organoleptic evaluation under FEMA/industry standards
Flavor Chemistry Fragrance Formulation Sensory Science

Hexyl Phenylacetate vs. Benzyl Phenylacetate: Comparative Volatility and Lipophilicity Impacting Fragrance Performance and Stability

The volatility and lipophilicity of hexyl phenylacetate are distinct from those of benzyl phenylacetate, directly impacting fragrance substantivity and evaporation profiles. Hexyl phenylacetate exhibits a vapor pressure of 0.01 mm Hg at 20°C and a logP of 3.35 [1]. In contrast, benzyl phenylacetate has a significantly lower vapor pressure of 0.00012 mm Hg at 25°C and a higher logP of 3.56-3.75 . This indicates benzyl phenylacetate is approximately 80 times less volatile and more lipophilic, leading to far greater tenacity on skin or blotter. Hexyl phenylacetate offers a more balanced volatility, suitable for mid-note character in fragrances, whereas benzyl phenylacetate is a fixative with a heavy, sweet, floral-powdery scent profile that dominates base notes.

Volatility & LogP
Reported
~83× higher vapor pressure (0.01 vs 0.00012 mmHg); logP 3.35 vs 3.56–3.75
Dictates mid-note fit versus base-note tenacity, guiding fragrance pyramid design.
EPI Suite estimation; experimental logP data
Fragrance Chemistry Physicochemical Properties Formulation Science

Hexyl Phenylacetate vs. Isoamyl Phenylacetate: Differentiating Flavor and Fragrance Use-Level Guidelines for Cost-Effective Formulation

Regulatory and industry guidance on use levels provides a practical differentiator for formulators. Hexyl phenylacetate (FEMA 3457) is recommended for fragrance use at levels up to 5.0% in the fragrance concentrate, with a flavor use range of approximately 1-30 mg/kg in final food products [1]. This compares to isoamyl phenylacetate, which is known for its sweet, musky, animal, cocoa character, and while its exact FEMA use levels are not as widely codified, it is generally used at lower concentrations due to its more powerful, tenacious odor [2]. The higher permissible use level for hexyl phenylacetate in fragrances allows for greater formulation flexibility and cost-effectiveness when a prominent green-fruity character is desired, whereas isoamyl phenylacetate's potency and specific cocoa-balsamic nuance make it a more targeted, often more expensive, specialty ingredient.

Use Level
Class-level
Up to 5.0% in fragrance concentrate vs trace amounts for isoamyl analog
Supports cost-effective formulation flexibility with wider dosing latitude.
IFRA/TGSC guidelines; class-level inference
Flavor Formulation Fragrance Application Cost Optimization

Hexyl Phenylacetate vs. cis-3-Hexenyl Phenylacetate: Saturation State as a Determinant of Olfactory Character and Stability

The saturated n-hexyl chain of hexyl phenylacetate confers a distinct olfactory profile and improved chemical stability compared to its unsaturated analog, cis-3-hexenyl phenylacetate (CAS 42436-07-7). Hexyl phenylacetate presents a sweet-green, fruity-winey odor . In contrast, the cis-3-hexenyl analog is described as having a more intensely green, leafy, and 'fresh-cut grass' character due to the double bond . While the unsaturated analog provides a powerful green top-note, it is inherently more prone to oxidation and isomerization, which can lead to off-odor formation and reduced shelf life in finished products. The saturated hexyl phenylacetate offers a more stable, reliable 'green' note with a fruity-winey nuance, making it preferable for applications where longevity and consistency are paramount.

Stability vs. Unsaturated
Data to verify
Saturated chain provides oxidative stability advantage over cis-3-hexenyl analog.
Informs stability-driven material choice, reduces risk of off-odor formation.
Qualitative class-level inference; source data to verify
Fragrance Chemistry Isomer Differentiation Stability Studies

Hexyl Phenylacetate (CAS 5421-17-0): Optimal Application Scenarios Based on Quantified Differentiation


Authentic Grape, Wine, and Tea Flavor Reconstructions

The natural occurrence of hexyl phenylacetate in grapes, wine, and black tea [1], combined with its distinct 'sweet-green, fruity-winey' organoleptic profile, makes it a critical component for creating authentic flavor profiles in these categories. Its use at 15 ppm imparts a complex fruity, waxy, green, and floral character with honey nuances, which is essential for replicating the full sensory experience of fermented and brewed products . This specific application is poorly served by simpler esters like ethyl phenylacetate, which lacks the green-winey dimension.

Mid-Note Green-Fruity Accords in Fine Fragrances and Personal Care Products

With a vapor pressure of 0.01 mm Hg at 20°C and a recommended fragrance use level of up to 5.0% [2], hexyl phenylacetate functions as an effective mid-note building block. It provides a balanced volatility that allows its green, fruity, and winey character to persist and diffuse effectively without being as fleeting as a top-note or as heavy as a fixative. This makes it ideal for modern 'fruity-floral' and 'green' fragrances where it can add body and complexity to the heart of the composition, a role that the more tenacious benzyl phenylacetate cannot fulfill without altering the evaporation profile.

Stabilized Green Note for Consumer Products with Extended Shelf-Life Requirements

In applications like functional fragrances (soaps, detergents) or long-shelf-life foods, the saturated structure of hexyl phenylacetate offers a significant advantage over unsaturated 'green' alternatives like cis-3-hexenyl phenylacetate. The saturated n-hexyl chain provides superior chemical stability against oxidation , reducing the risk of off-odor formation and color change over time. This ensures that the intended 'green' character remains consistent throughout the product's lifecycle, minimizing quality complaints and reducing the need for costly reformulation or additional stabilizers.

Cost-Effective Green-Fruity Flavor Modifier in Complex Formulations

For formulators seeking to introduce a green-fruity, winey nuance at a moderate cost-in-use, hexyl phenylacetate is a pragmatic choice. Its FEMA GRAS status and JECFA 'No safety concern' designation streamline regulatory compliance [3]. Furthermore, its allowable use level of up to 5% in fragrance concentrate and 1-30 mg/kg in foods provides greater flexibility and a lower cost barrier compared to more potent and expensive specialty ingredients like isoamyl phenylacetate, which must be dosed with extreme precision to avoid overwhelming a formula [4]. This makes hexyl phenylacetate an efficient tool for achieving specific green-floral effects in large-scale production.

Application
Selection Property
Validation Focus
Grape/Wine/Tea Flavor Reconstructions
Organoleptic specificity for green-winey nuance
Sensory fidelity in target matrix vs reference esters
Mid-Note Fruity-Green Accords
Volatility profile for mid-note duration
Evaporation curve under application conditions
Stabilized Green Note for Consumer Goods
Saturated chain oxidative stability
Accelerated stability testing for off-odor development
Cost-Efficient Green-Fruity Modifier
Regulatory status and use-level range
Cost-in-use analysis and dose-response consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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